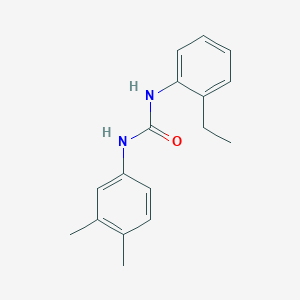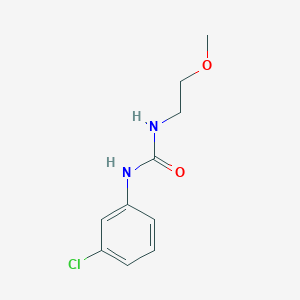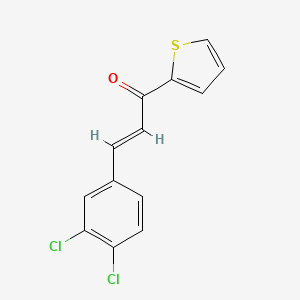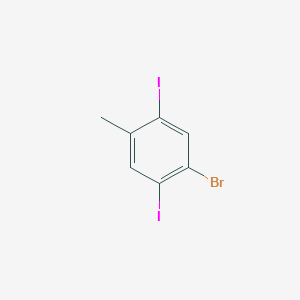![molecular formula C14H19N B11953806 2-[1-(2-Butenyl)-3-pentenyl]pyridine CAS No. 2057-42-3](/img/structure/B11953806.png)
2-[1-(2-Butenyl)-3-pentenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Butenyl)-3-pentenyl]pyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Butenyl)-3-pentenyl]pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with appropriate alkenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkenyl halides to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions: 2-[1-(2-Butenyl)-3-pentenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkenyl groups to alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alkyl-substituted pyridines.
Substitution: Halogenated pyridines.
科学的研究の応用
2-[1-(2-Butenyl)-3-pentenyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 2-[1-(2-Butenyl)-3-pentenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The alkenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring’s nitrogen atom can act as a coordination site for metal ions, further modulating its activity.
類似化合物との比較
- 3-(2-Methyl-1-butenyl)pyridine
- 2-(1-Butenyl)pyridine
- 3-(3-Pentenyl)pyridine
Comparison: 2-[1-(2-Butenyl)-3-pentenyl]pyridine stands out due to its dual alkenyl substituents, which provide unique reactivity and binding properties compared to its analogs. The presence of two alkenyl groups allows for more versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
2057-42-3 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
2-nona-2,7-dien-5-ylpyridine |
InChI |
InChI=1S/C14H19N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h3-8,11-13H,9-10H2,1-2H3 |
InChIキー |
XFZKOJSWZJWDEK-UHFFFAOYSA-N |
異性体SMILES |
C/C=C/CC(C1=CC=CC=N1)C/C=C/C |
正規SMILES |
CC=CCC(CC=CC)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)


![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953745.png)


![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
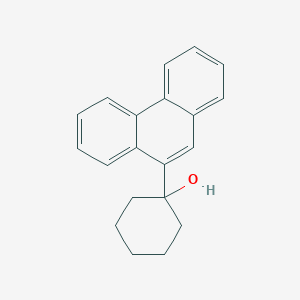
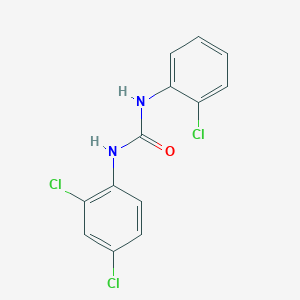
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
